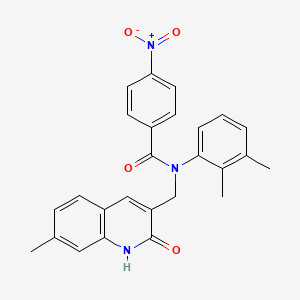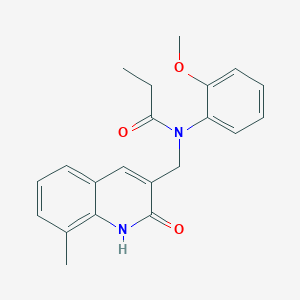
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide, also known as HM-3, is a chemical compound that has been widely studied for its potential applications in scientific research. HM-3 is a quinoline-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide involves the formation of a complex with metal ions, which results in a change in the fluorescence properties of the compound. The complex formation occurs through the coordination of the metal ion with the quinoline moiety of this compound. The change in fluorescence properties can be attributed to the chelation-enhanced fluorescence effect, which is a phenomenon observed in many fluorescent probes.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and low cytotoxicity in vitro, making it a promising candidate for biological applications. In addition to its metal ion detection properties, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, and can inhibit the growth of tumor cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide in lab experiments include its high selectivity and sensitivity for metal ions, its low toxicity, and its potential as an anti-cancer agent. However, there are also limitations to using this compound, such as its limited solubility in aqueous solutions, and its tendency to form aggregates at high concentrations.
Future Directions
Future research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide could focus on improving its solubility and stability in aqueous solutions, and on developing new methods for its synthesis. Other potential applications of this compound could include its use as a fluorescent probe for other metal ions, and its use as a therapeutic agent for other diseases. Additionally, further studies could investigate the mechanism of action of this compound in cancer cells, and explore its potential as a combination therapy with other anti-cancer agents.
Conclusion
In conclusion, this compound is a quinoline-based compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has shown great promise as a fluorescent probe for the detection of metal ions, and as a potential anti-cancer agent. Further research on this compound could lead to new discoveries and applications in various scientific research fields.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide has been reported in several studies. One of the most commonly used methods involves the condensation of 8-hydroxyquinoline-2-carbaldehyde with 2-methoxybenzylamine in the presence of propionic anhydride. This method yields this compound as a yellow solid with a high purity and yield. Other methods include the use of different aldehydes or amines, and the use of different solvents or catalysts.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main applications of this compound is as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound has been shown to have a high selectivity and sensitivity for these metal ions, and can be used for the detection of metal ions in biological samples.
properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-19(24)23(17-10-5-6-11-18(17)26-3)13-16-12-15-9-7-8-14(2)20(15)22-21(16)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQRGWWLBGSRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)

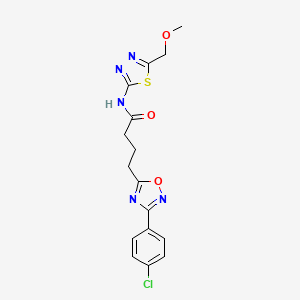
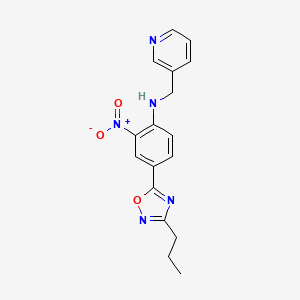


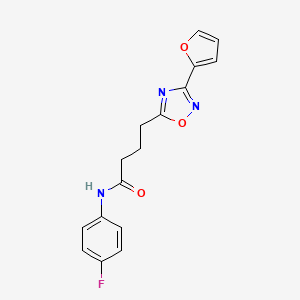

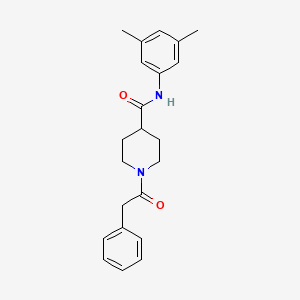
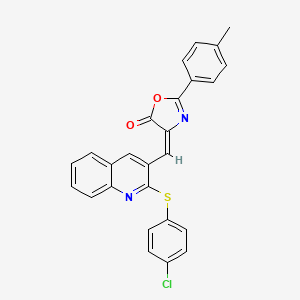
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7697915.png)

